4-ethyl-3-(1-(2-methoxybenzoyl)piperidin-4-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one
Description
This compound belongs to the 1,2,4-triazol-5(4H)-one class, characterized by a triazolone core substituted with a piperidin-4-yl group bearing a 2-methoxybenzoyl moiety at position 3, a 2-methoxyethyl group at position 1, and an ethyl group at position 2. Its design likely optimizes steric and electronic interactions for target binding, leveraging substituents like methoxy groups for solubility and piperidine for conformational flexibility .
Properties
IUPAC Name |
4-ethyl-5-[1-(2-methoxybenzoyl)piperidin-4-yl]-2-(2-methoxyethyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4/c1-4-23-18(21-24(20(23)26)13-14-27-2)15-9-11-22(12-10-15)19(25)16-7-5-6-8-17(16)28-3/h5-8,15H,4,9-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXPBGRDFQMWEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of 4-Ethyl-3-(1-(2-methoxybenzoyl)piperidin-4-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one
This compound is a triazole derivative that incorporates a piperidine moiety and methoxy groups. Compounds with similar structural features have been studied for various biological activities, including antimicrobial, anticancer, and neuropharmacological effects.
Chemical Structure and Properties
- Molecular Formula: C₁₈H₂₃N₃O₃
- Molecular Weight: Approximately 329.39 g/mol
- Functional Groups:
- Triazole ring
- Piperidine ring
- Methoxy substituents
Antimicrobial Activity
Compounds containing triazole rings are often evaluated for their antimicrobial properties. For instance, triazoles have been shown to inhibit fungal growth effectively. The presence of piperidine may enhance this activity by improving solubility and bioavailability.
Anticancer Activity
Research on similar triazole-piperidine derivatives has indicated potential anticancer properties. For example, studies have shown that certain triazole derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation.
Neuropharmacological Effects
Piperidine derivatives are commonly associated with neuropharmacological activities. Compounds with piperidine structures have been investigated for their effects on neurotransmitter systems, particularly in relation to dopamine and serotonin receptors. This suggests that the compound could exhibit psychoactive properties or be useful in treating neurological disorders.
Case Study: Triazole Derivatives
A study published in European Journal of Medicinal Chemistry explored a series of triazole derivatives for their anticancer activity. The authors found that compounds with piperidine substitutions showed enhanced cytotoxic effects against various cancer cell lines compared to their non-piperidine counterparts.
Case Study: Piperidine-Based Antimicrobials
Another investigation focused on piperidine-based compounds' efficacy against bacterial strains. It was reported that modifications in the piperidine structure led to increased antibacterial activity, indicating the importance of structural optimization in developing effective antimicrobial agents.
Data Table: Biological Activities of Similar Compounds
Comparison with Similar Compounds
Antifungal Triazolone Derivatives
Notes:
- The target compound’s methoxy groups may enhance solubility compared to fluorinated analogs, but its lack of a free triazole side chain (blocked by ethyl/methoxyethyl) could reduce CYP51 binding affinity .
- Fluorinated derivatives exhibit superior antifungal potency due to enhanced hydrophobic interactions with CYP51’s heme-binding pocket .
Central Nervous System (CNS)-Active Triazolones
Notes:
Herbicidal and Agrochemical Derivatives
Notes:
Aprepitant-Related Triazolones
Notes:
- Aprepitant analogs rely on trifluoromethyl groups and morpholino rings for NK1 antagonism, whereas the target compound’s methoxybenzoyl group may favor alternative targets .
Q & A
Q. What are the optimal synthetic pathways and reaction conditions for preparing this compound?
The synthesis typically involves coupling piperidine derivatives with triazole precursors. Key steps include:
- Using 2-methoxybenzoyl chloride for acylation of the piperidine ring.
- Solvent selection (dimethylformamide or ethanol) and catalysts (e.g., cesium carbonate) to enhance coupling efficiency.
- Temperature control (reflux conditions at 80–100°C) to maximize yield. Post-synthesis purification via column chromatography is critical to isolate the target compound .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
Analytical techniques include:
- NMR spectroscopy : To verify substituent positions (e.g., methoxyethyl and piperidinyl groups).
- HPLC : For purity assessment (>95% threshold for biological testing).
- Mass spectrometry : To confirm molecular weight (C₂₀H₂₅N₅O₄; theoretical MW 423.45 g/mol). Cross-validation with elemental analysis (C, H, N) is recommended .
Q. What solvents and reaction parameters are critical for large-scale reproducibility?
Polar aprotic solvents (DMF, acetonitrile) improve solubility during acylation. Catalytic bases (e.g., K₂CO₃) are essential for deprotonation in triazole ring formation. Reaction times of 12–24 hours under inert atmospheres minimize side products .
Advanced Research Questions
Q. How can structural modifications enhance target binding affinity while retaining metabolic stability?
Strategies include:
- Piperidine ring modifications : Introducing electron-withdrawing groups (e.g., fluorine) to modulate lipophilicity.
- Triazole substituent optimization : Replacing the methoxyethyl group with bioisosteres (e.g., ethoxyethyl) to improve pharmacokinetics. Computational docking (e.g., AutoDock Vina) can predict binding interactions with targets like kinases or GPCRs .
Q. What methodologies resolve contradictions in bioactivity data across in vitro models?
- Orthogonal assays : Combine enzyme inhibition (IC₅₀) and cell viability (MT assay) to distinguish target-specific effects from cytotoxicity.
- Dose-response validation : Test across a broad concentration range (nM to μM) to identify off-target effects.
- Metabolite screening : LC-MS/MS to rule out degradation products interfering with activity .
Q. How can acid-base properties (pKa) influence solubility and formulation design?
Potentiometric titrations in non-aqueous solvents (e.g., isopropyl alcohol, DMF) using tetrabutylammonium hydroxide (TBAH) reveal pKa values. For example:
| Solvent | pKa Range | Application |
|---|---|---|
| Isopropyl alcohol | 8.2–9.1 | Solubility |
| DMF | 7.8–8.5 | Formulation |
| These data guide buffer selection for in vivo studies . |
Q. What computational approaches predict interactions with cytochrome P450 enzymes?
- Molecular dynamics (MD) simulations : Assess binding stability in CYP3A4/2D6 active sites.
- Quantum mechanics/molecular mechanics (QM/MM) : Evaluate metabolic sites (e.g., demethylation of methoxy groups). Combine with in vitro microsomal assays for validation .
Methodological Considerations
Q. How to design a structure-activity relationship (SAR) study focusing on the methoxyethyl group?
- Synthesize analogs with varied alkoxy chains (e.g., ethoxy, propoxy).
- Test against primary targets (e.g., kinases) and secondary targets (e.g., phosphodiesterases).
- Correlate logP values (calculated via ChemAxon) with cellular permeability .
Q. What protocols mitigate common impurities during synthesis?
- By-product identification : LC-MS to detect unreacted piperidine intermediates.
- Purification : Gradient elution (hexane/ethyl acetate) for chromatographic separation.
- Process optimization : Reduce reaction time if dimerization occurs .
Q. How to evaluate the compound’s potential as a kinase inhibitor?
- Kinase profiling : Use a panel of 50+ kinases (e.g., EGFR, AKT) at 1 μM concentration.
- ATP-competitive assays : Measure IC₅₀ shifts with increasing ATP levels.
- Crystallography : Co-crystallize with kinase domains to identify binding motifs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
